

(11Z)-3-oxohexadecenoyl-CoA: A Comprehensive Technical Guide on Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (11Z)-3-oxohexadecenoyl-CoA

Cat. No.: B15599574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-oxohexadecenoyl-CoA is a long-chain fatty acyl-coenzyme A molecule of significant interest in the study of fatty acid metabolism and related therapeutic areas. Its specific structure, featuring a cis double bond at the 11th position and a ketone group at the 3rd position, marks it as a key intermediate in the biosynthesis of unsaturated fatty acids. This technical guide provides a detailed overview of the structure of **(11Z)-3-oxohexadecenoyl-CoA** and explores plausible chemical and enzymatic synthesis routes. While specific experimental data for this exact molecule is limited, this guide furnishes detailed protocols for analogous compounds, offering a strong foundation for its synthesis and further investigation.

Chemical Structure

The chemical structure of **(11Z)-3-oxohexadecenoyl-CoA** is characterized by a 16-carbon acyl chain attached to a coenzyme A molecule via a thioester bond. Key structural features include:

- Acyl Chain: A hexadecenoyl chain, indicating 16 carbon atoms.
- Unsaturation: A cis (Z) double bond between carbons 11 and 12.
- Oxidation: A ketone (oxo) group at the C-3 position.

- Coenzyme A Moiety: The acyl chain is linked to the sulfhydryl group of coenzyme A.

Based on these features, the inferred structure is as follows:

Chemical Formula: $C_{37}H_{60}N_7O_{18}P_3S$

Molecular Weight: 1015.9 g/mol

While a dedicated entry for **(11Z)-3-oxohexadecenoyl-CoA** is not readily available in major chemical databases, its structure can be confidently inferred from its constituent parts and comparison with structurally similar molecules like 3-oxohexadecanoyl-CoA[1] and (11Z)-3-Oxoctadecenoyl-CoA[2].

Synthesis of (11Z)-3-oxohexadecenoyl-CoA

The synthesis of **(11Z)-3-oxohexadecenoyl-CoA** can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis.

Proposed Chemical Synthesis Pathway

A plausible chemical synthesis route can be adapted from the established synthesis of the saturated analogue, 3-oxohexadecanoyl-CoA. This multi-step process would involve the synthesis of the (11Z)-3-oxohexadecenoic acid precursor followed by its coupling with coenzyme A.

Key Stages of the Proposed Chemical Synthesis:

- Synthesis of (11Z)-Hexadecenal: The synthesis would begin with a commercially available starting material that can be elaborated to introduce the cis-double bond at the C-11 position and a terminal aldehyde functionality.
- Chain Elongation and Oxidation: The aldehyde would then undergo a reaction, such as a Reformatsky or aldol reaction, with a two-carbon unit to introduce the C-2 and C-3 carbons, followed by oxidation to yield the 3-oxo functionality.
- Activation and Coupling with Coenzyme A: The resulting (11Z)-3-oxohexadecenoic acid would then be activated, for example, as an N-hydroxysuccinimide ester, and subsequently coupled with the free thiol of coenzyme A to form the final product.

Detailed Experimental Protocol (Adapted from the synthesis of 3-oxohexadecanoyl-CoA)[3]:

Note: This protocol is for the synthesis of the saturated analogue and would require significant modification of the starting materials and purification procedures to yield the desired unsaturated product.

Materials:

- (11Z)-Hexadecenal (custom synthesis required)
- Ethyl bromoacetate
- Zinc dust
- Hydrochloric acid
- Sodium hydroxide
- N-Hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC)
- Coenzyme A trilithium salt
- Anhydrous solvents (e.g., THF, DMF)

Procedure:

- Synthesis of Ethyl (11Z)-3-hydroxyhexadecenoate: (11Z)-Hexadecenal would be reacted with ethyl bromoacetate in the presence of activated zinc (Reformatsky reaction) to yield the corresponding β -hydroxy ester.
- Oxidation to Ethyl (11Z)-3-oxohexadecenoate: The β -hydroxy ester would be oxidized using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to give the β -keto ester.
- Hydrolysis to (11Z)-3-oxohexadecenoic acid: The ethyl ester would be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification to yield the free fatty acid.

- Activation of the Carboxylic Acid: The (11Z)-3-oxohexadecenoic acid would be reacted with N-hydroxysuccinimide and DCC in an anhydrous solvent to form the NHS ester.
- Coupling with Coenzyme A: The NHS ester would then be reacted with the trilithium salt of Coenzyme A in a suitable buffer to form **(11Z)-3-oxohexadecenoyl-CoA**.
- Purification: The final product would be purified using chromatographic techniques, such as reversed-phase HPLC.

Quantitative Data (Expected for Analogous Syntheses):

Since no specific data exists for the target molecule, the following table presents typical yields for the synthesis of long-chain acyl-CoA esters using similar methods.

Step	Product	Typical Yield (%)
1	β -hydroxy ester	60-80
2	β -keto ester	70-90
3	Free fatty acid	85-95
4 & 5	Acyl-CoA	40-60

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Proposed Enzymatic Synthesis Pathway

An alternative and potentially more specific route to **(11Z)-3-oxohexadecenoyl-CoA** is through enzymatic synthesis, mimicking the natural fatty acid elongation pathway. This would involve the use of specific enzymes to catalyze the condensation of a shorter acyl-CoA with malonyl-CoA.

Key Enzymes in the Proposed Enzymatic Synthesis:

- Acyl-CoA Carboxylase: To produce malonyl-CoA from acetyl-CoA.
- 3-Ketoacyl-CoA Synthase (Elongase): A specific elongase enzyme that can utilize a C14:1 acyl-CoA as a substrate and condense it with malonyl-CoA to form the 16-carbon 3-oxo

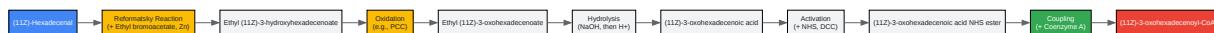
intermediate.

Detailed Experimental Protocol (Conceptual):

Materials:

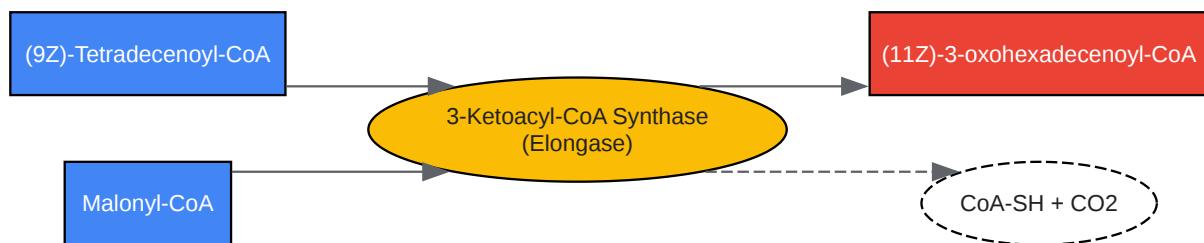
- (9Z)-Tetradecenoyl-CoA (substrate)
- Malonyl-CoA
- Purified 3-ketoacyl-CoA synthase (elongase)
- Reaction buffer (e.g., phosphate buffer, pH 7.0)
- NADPH (if subsequent reduction steps are to be studied)

Procedure:


- Reaction Setup: In a reaction vessel, combine (9Z)-tetradecenoyl-CoA, malonyl-CoA, and the purified elongase enzyme in the reaction buffer.
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.
- Reaction Termination: Stop the reaction by adding a quenching agent, such as an acid or organic solvent.
- Analysis and Purification: The formation of **(11Z)-3-oxohexadecenoyl-CoA** can be monitored and the product purified by HPLC-MS.

Quantitative Data (General for Enzymatic Acyl-CoA Synthesis):

Enzymatic synthesis of acyl-CoAs can be highly efficient, with conversions often exceeding 90% under optimized conditions[4][5]. The specific yield would depend on the activity and substrate specificity of the chosen elongase enzyme.


Signaling Pathways and Logical Relationships

The synthesis of **(11Z)-3-oxohexadecenoyl-CoA** is an integral part of the fatty acid elongation pathway. The following diagrams illustrate the logical flow of both the proposed chemical and enzymatic synthesis routes.

[Click to download full resolution via product page](#)

Caption: Proposed Chemical Synthesis Workflow.

[Click to download full resolution via product page](#)

Caption: Proposed Enzymatic Synthesis Pathway.

Conclusion

While **(11Z)-3-oxohexadecenoyl-CoA** remains a challenging molecule to source commercially, this technical guide provides a solid theoretical and practical framework for its synthesis. The proposed chemical route, adapted from the synthesis of its saturated counterpart, offers a viable, albeit complex, multi-step approach. The enzymatic pathway presents a potentially more elegant and specific alternative, contingent on the availability of a suitable elongase enzyme. The detailed methodologies and conceptual frameworks presented herein are intended to empower researchers in biochemistry, metabolic engineering, and drug development to produce and utilize this important molecule in their studies of fatty acid metabolism and beyond. Further research is warranted to develop and optimize a specific and high-yielding synthesis protocol for **(11Z)-3-oxohexadecenoyl-CoA** and to fully characterize its physicochemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Oxohexadecanoyl-CoA | C37H60N7O18P3S-4 | CID 25244191 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(11Z)-3-oxohexadecenoyl-CoA: A Comprehensive Technical Guide on Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599574#11z-3-oxohexadecenoyl-coa-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com